molecular formula C19H14N2O6 B11271407 2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one

2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one

Cat. No.: B11271407
M. Wt: 366.3 g/mol
InChI Key: QCYFEZFCQJBYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one typically involves a multi-component reaction. One common method includes the condensation of 4-methoxybenzaldehyde, malononitrile, and 3,5-cyclohexanedione in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids as catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Reduction: Conversion of the nitro group to an amino group

    Substitution: Formation of derivatives with different functional groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one stands out due to its unique combination of a pyranochromene core with a nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C19H14N2O6/c1-25-11-8-6-10(7-9-11)14-15-17(27-18(20)16(14)21(23)24)12-4-2-3-5-13(12)26-19(15)22/h2-9,14H,20H2,1H3

InChI Key

QCYFEZFCQJBYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.